(S)-2-Amino-2-methylpent-4-enoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTZYHBJFPEJB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369222 | |
| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96886-55-4 | |
| Record name | (S)-2-Amino-2-Methyl-4-Pentenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-2-methyl-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 2 Amino 2 Methylpent 4 Enoic Acid
Asymmetric Synthesis of Enantiomerically Pure (S)-2-Amino-2-methylpent-4-enoic Acid
The creation of the chiral quaternary center in this compound necessitates highly stereocontrolled synthetic methods. Both chiral auxiliary-mediated and catalytic asymmetric approaches have been explored to achieve this.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective reaction before being removed. Several distinct chiral auxiliary-based strategies have been successfully applied to the synthesis of the target amino acid.
A prominent and effective method for the asymmetric synthesis of α-alkyl-α-amino acids involves the use of Ni(II) complexes of Schiff bases derived from chiral auxiliaries. One such system, developed by Belokon and coworkers, utilizes a chiral ligand like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB) complexed with Ni(II) and an amino acid such as alanine (B10760859) (Ala). researchgate.netnih.govrsc.org
The general approach involves the alkylation of a Ni(II) complex of a Schiff base formed between the chiral auxiliary and a simpler amino acid, like alanine. rsc.org The reaction of the (S)-BPB-Ni(II)-Ala complex with an appropriate alkylating agent, in this case, an allyl halide, proceeds with high diastereoselectivity. researchgate.netrsc.org The chiral environment created by the ligand directs the incoming allyl group to one face of the nucleophilic amino acid enolate equivalent.
For instance, the reaction of the BPB-Ni(II)-Ala complex with 1,3-dibromopropane (B121459) resulted in a mono-alkylation and subsequent elimination to yield an (S)-2-amino-2-methyl-4-pentenoic acid complex. researchgate.net Following the alkylation step, the resulting diastereomerically enriched complex is hydrolyzed, typically with aqueous HCl, to release the desired this compound and recover the chiral auxiliary. researchgate.netrsc.org This methodology has been shown to produce optically pure (S)-α-allylalanine (another name for the target compound) in good yields (70–90%). rsc.org The success of this method relies on the ability to separate the diastereomeric complexes, often by chromatography on silica (B1680970) gel, before hydrolysis. rsc.org
| Reactants | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-BPB-Ni(II)-Ala Complex, Allyl Bromide | DMF, solid NaOH | This compound | 70-90% | High (optically pure after separation) | rsc.org |
| BPB-Ni(II)-Ala Complex, 1,3-dibromopropane | - | (S)-2-amino-2-methyl-4-pentenoic acid complex | - | - | researchgate.net |
Table 1: Synthesis of this compound using Belokon's Chiral Auxiliary.
Chiral oxazolidinones, popularized by Evans, are another class of highly effective chiral auxiliaries for asymmetric alkylation reactions. sigmaaldrich.com In this approach, an N-acylated oxazolidinone, derived from a readily available chiral amino alcohol, is used to control the stereochemistry of enolate alkylation.
For the synthesis of this compound, a strategy involving the stereoselective allylation of an oxazolidinone derived from an amino acid has been reported. rsc.org Specifically, cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones have been utilized. rsc.org Treatment of these compounds with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. Subsequent reaction with allyl bromide leads to a highly diastereoselective allylation at the 4-position of the oxazolidinone ring. rsc.org The stereochemical outcome is directed by the bulky 2-ferrocenyl group, which forces the allyl group to approach from the anti-face. rsc.org
This process results in 4,4-disubstituted oxazolidinones with high diastereomeric excess (>98% de). rsc.org The final step involves the hydrolysis of the oxazolidinone to liberate the enantiomerically pure this compound. rsc.org A significant advantage of this method is the potential for high yields and excellent stereocontrol. rsc.org
| Chiral Auxiliary | Key Steps | Diastereomeric Excess (de) | Final Product | Reference |
| cis- or trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-one | 1. Deprotonation with LDA 2. Alkylation with allyl bromide 3. Hydrolysis | >98% | (S)-2-alkyl-2-aminopent-4-enoic acids | rsc.org |
Table 2: Asymmetric Synthesis via Oxazolidinone Auxiliary.
Chiral N-alkylidenesulfinamides, developed by Ellman, serve as versatile chiral ammonia (B1221849) equivalents for the asymmetric synthesis of α-amino acids. The sulfinyl group acts as a powerful chiral directing group, is stable to various reaction conditions, and can be readily cleaved under mild acidic conditions. While a direct synthesis of this compound using this specific methodology is not detailed in the provided search results, the general strategy is applicable.
The typical approach involves the reaction of a ketone with a chiral N-sulfinamide to form a chiral N-sulfinylimine. This intermediate then undergoes nucleophilic addition. For a quaternary α-amino acid, the strategy would likely involve the addition of an allyl nucleophile to a suitable N-sulfinyl ketimine precursor. The stereochemistry of the newly formed stereocenter is controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group would yield the desired enantiomerically enriched amino acid.
Camphor (B46023), a naturally occurring chiral ketone, can be used to form chiral imines of amino acid esters. These camphor-derived imines can be deprotonated to form chiral enolates, which then undergo diastereoselective alkylation.
In a representative example of this strategy, the lithium enolates of camphor imines of glycine (B1666218) esters have been shown to undergo highly diastereoselective Michael additions to α,β-unsaturated esters. researchgate.net The high diastereoselectivity is attributed to the tightly chelated structure of the enolate and the selective approach of the electrophile. researchgate.net For the synthesis of this compound, a similar strategy could be envisioned where the camphor imine of an alanine ester is deprotonated and then alkylated with an allyl halide. The bulky camphor auxiliary would direct the incoming electrophile to the less hindered face of the enolate, leading to a high degree of stereocontrol. After the alkylation, removal of the camphor auxiliary would furnish the target amino acid.
Chemoenzymatic and Enzymatic Resolution Approaches
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity under mild conditions.
Acylase-Mediated Kinetic Resolution of 2-Aminopent-4-enoic Amide Derivatives
Kinetic resolution using acylase enzymes is a classical and effective method for separating racemic mixtures of amino acids. This technique is based on the enzyme's ability to selectively catalyze the hydrolysis of an N-acyl group from one enantiomer while leaving the other untouched.
In a typical procedure applicable to the synthesis of this compound, a racemic mixture of its N-acetylated form, N-acetyl-2-amino-2-methylpent-4-enoic acid, would be prepared. This racemate is then subjected to an L-aminoacylase. The enzyme would selectively hydrolyze the N-acetyl group from the (S)-enantiomer, yielding the free this compound. The (R)-enantiomer would remain as the unreacted N-acetyl-(R)-2-amino-2-methylpent-4-enoic acid. The resulting mixture of the free amino acid and the N-acyl amino acid can then be readily separated based on their different chemical and physical properties. A similar logic can be applied to the resolution of amino acid amide derivatives using aminopeptidases. nih.gov
Stereoselective Enzymatic Transformations for Amino Acid Synthesis
Modern biocatalysis provides methods for direct asymmetric synthesis, avoiding the 50% theoretical yield limit of classical kinetic resolutions. Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that are particularly useful for this purpose. researchgate.net
These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a keto acid acceptor. rsc.org To synthesize this compound, one could use the corresponding prochiral keto acid, 2-keto-2-methylpent-4-enoic acid, as a substrate. An (S)-selective transaminase would stereoselectively aminate the ketone, producing the desired (S)-amino acid with typically high enantiomeric excess. nih.gov This transformation can be part of a dynamic kinetic resolution (DKR) process, where a racemizing keto acid is converted entirely to a single enantiomer of the amino acid, enabling yields greater than 50%. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Enzyme Class | Transaminase (TA) / Aminotransferase | researchgate.net |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | nih.gov |
| Substrate | Prochiral α-keto acid (e.g., 2-keto-2-methylpent-4-enoic acid) | nih.gov |
| Amine Donor | L-Alanine, Isopropylamine, etc. | rsc.org |
| Product | Enantiopure α-amino acid | researchgate.net |
| Process Type | Asymmetric Synthesis / Dynamic Kinetic Resolution | nih.gov |
Enantioselective Enzymatic Isomerization Studies
The conversion of a racemic mixture of an amino acid into a single, pure enantiomer is a highly desirable process, effectively acting as an "isomerization" of the unwanted enantiomer into the desired one. This can be achieved through a process called deracemization. nih.gov A powerful enzymatic approach to deracemization involves a coupled, two-enzyme system. nih.gov
For a racemic mixture of 2-amino-2-methylpent-4-enoic acid, this system would work as follows:
A highly selective D-amino acid oxidase (DAAO) oxidizes only the (R)-enantiomer to the corresponding intermediate, 2-keto-2-methylpent-4-enoic acid. The desired (S)-enantiomer is not affected by the DAAO.
In the same pot, a stereoselective aminotransferase (TA) converts the newly formed keto acid into the (S)-amino acid.
This coupled reaction cascade effectively pulls the entire racemic mixture toward the desired (S)-enantiomer, allowing for a theoretical yield of 100%. nih.gov This method represents a sophisticated form of enzymatic isomerization, converting one enantiomer into the other via a prochiral intermediate.
General Chemical Synthesis Routes to this compound
The construction of α,α-disubstituted amino acids like this compound requires careful planning to introduce two different substituents to the α-carbon. General routes often rely on the alkylation of enolates derived from amino acid precursors.
A classic and straightforward approach to synthesizing racemic α-amino acids is the amidomalonate synthesis, which is a modification of the malonic ester synthesis. libretexts.org This method builds the amino acid from an achiral precursor, diethyl aminomalonate, and is inherently non-stereoselective, producing a racemic mixture (a 50:50 mixture of (S) and (R) enantiomers) that would require subsequent resolution to isolate the desired (S)-enantiomer.
The synthesis proceeds in several key steps:
Preparation of the Precursor : The starting material, diethyl aminomalonate, is often used as its hydrochloride salt. orgsyn.org Its amino group is typically first acylated, for example, with acetyl chloride, to form diethyl acetamidomalonate. This N-acylation protects the amine and increases the acidity of the α-carbon's hydrogen atom.
Double Alkylation : The α-hydrogen of diethyl acetamidomalonate is acidic (pKa ≈ 13) because it is positioned between two carbonyl groups and can be easily removed by a moderately strong base like sodium ethoxide (NaOEt) to form a nucleophilic enolate. libretexts.org This enolate can then be sequentially alkylated in two separate steps using appropriate alkyl halides. libretexts.org To synthesize 2-Amino-2-methylpent-4-enoic acid, the required alkylating agents would be a methyl halide (e.g., methyl iodide) and an allyl halide (e.g., allyl iodide). pressbooks.pubwikipedia.org The order of addition can be varied.
Hydrolysis and Decarboxylation : Following the two alkylation steps, the resulting disubstituted malonic ester is subjected to hydrolysis under acidic conditions (e.g., heating with aqueous HCl). This step serves three purposes simultaneously: it hydrolyzes the two ester groups to carboxylic acids, cleaves the N-acetyl protecting group to reveal the primary amine, and leads to the decarboxylation of one of the newly formed carboxylic acid groups, yielding the final racemic α,α-disubstituted amino acid. libretexts.org
The use of allyl iodide as an alkylating agent is effective because allylic halides are excellent substrates for S_N2 reactions with enolates. pressbooks.pubuwo.ca
In the synthesis of amino acids and peptides, protecting groups are crucial for preventing unwanted side reactions. uwo.ca The α-amino group must be temporarily masked to prevent it from reacting with itself or other reagents during coupling or alkylation steps. pressbooks.pub The two most common amine protecting groups in modern synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). orgsyn.org
Boc (tert-butyloxycarbonyl) Group : The Boc group is introduced to the amino group and is stable under many reaction conditions but is labile to acid. orgsyn.org It is typically removed using strong acids like trifluoroacetic acid (TFA). orgsyn.org The Boc strategy was one of the foundational methods in peptide synthesis. libretexts.org
Fmoc (9-fluorenylmethoxycarbonyl) Group : The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). orgsyn.org Fmoc chemistry is often preferred in modern solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups. uwo.ca
Table 1: Comparison of Common Amine Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
|---|---|---|
| Chemical Nature | Acid-labile carbamate | Base-labile carbamate |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |
| Key Advantage | Robust and well-established | Mild deprotection conditions |
| Common Application | Historically dominant, still used for specific cases | Dominant in modern solid-phase peptide synthesis (SPPS) |
Data sourced from references orgsyn.orguwo.ca.
During the synthesis of this compound, precursor molecules often contain ester and imine functionalities that must be removed to yield the final product.
Ester Hydrolysis : Carboxylic acid groups are frequently protected as esters (e.g., methyl, ethyl, or tert-butyl esters) to prevent their acidic proton from interfering with base-mediated reactions and to improve solubility. nih.gov The deprotection is typically achieved by hydrolysis. Tert-butyl esters, for example, are readily cleaved under acidic conditions (like TFA), which is convenient when a Boc group is also being removed. acs.org Methyl or ethyl esters are more commonly hydrolyzed using aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. wikipedia.org
Imine Hydrolysis : Imines (or Schiff bases) are often formed by reacting an amino acid precursor with an aldehyde or ketone. This serves to protect the amine and activate the α-carbon for deprotonation and alkylation. libretexts.org After the desired alkylation is complete, the imine can be readily hydrolyzed back to the primary amine and the corresponding carbonyl compound by treatment with mild aqueous acid. This process is essentially the reverse of the imine formation reaction.
The synthesis of the target compound can commence from either achiral or chiral starting materials.
Achiral Starting Materials : As described in section 1.2.1, an achiral precursor like diethyl aminomalonate can be used to construct the racemic version of the amino acid. libretexts.orgorgsyn.org This route is advantageous for its simplicity and the availability of the starting materials.
Chiral Starting Materials : To achieve a stereoselective synthesis of the (S)-enantiomer directly, a chiral starting material is often employed. L-alanine tert-butyl ester hydrochloride is a common and commercially available chiral building block. libretexts.org A typical strategy involves converting the L-alanine ester into an imine, for instance, by reacting it with a benzaldehyde (B42025) derivative. libretexts.org This creates a Schiff base where the α-proton is activated. Deprotonation with a strong base generates a chiral enolate, which can then be alkylated. To install the two different groups (methyl and allyl) onto the single α-carbon, a sequential alkylation approach is necessary. For example, one could perform an asymmetric alkylation on an alanine derivative to introduce the allyl group. Such reactions often utilize phase-transfer catalysis with a chiral catalyst to control the stereochemistry of the newly formed quaternary center. libretexts.org
Applications of S 2 Amino 2 Methylpent 4 Enoic Acid in Advanced Chemical Synthesis
(S)-2-Amino-2-methylpent-4-enoic Acid as a Chiral Building Block
The utility of this compound as a chiral building block stems from its bifunctional nature—possessing both an amine and a carboxylic acid group—and an additional reactive site in its alkene side chain. This structure allows for its incorporation into larger molecules, imparting specific stereochemistry at the α-carbon, which is often essential for biological activity. The development of methods to synthesize such chiral compounds is a significant area of research, with asymmetric synthesis using chiral catalysts being a prominent approach to produce these valuable intermediates. nih.gov
Chiral amino acids are indispensable in modern medicinal chemistry for the synthesis of single-enantiomer drugs. nih.govresearchgate.net The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. The use of chiral building blocks like this compound is a key strategy for constructing optically active pharmaceutical ingredients with high efficacy. mdpi.com
A prominent example of the application of a derivative of this amino acid structure is in the synthesis of Sacubitril, an antihypertensive drug used in combination with valsartan (B143634) for the treatment of heart failure. nih.govnewdrugapprovals.org While not using this compound directly, the industrial synthesis of Sacubitril relies on a structurally related chiral building block, specifically an intermediate derived from a biphenyl-substituted methylpentenoic acid, to establish the correct stereochemistry. google.compatsnap.com
The synthesis involves the hydrogenation of an unsaturated precursor, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid, to create the desired (2R,4S) stereocenters of the Sacubitril backbone. google.compatsnap.com This precursor contains the core α-methyl pentenoic acid structure, highlighting the importance of this framework in achieving the final complex molecule. The process demonstrates how a chiral, amino-acid-like fragment serves as the foundation for constructing a key pharmaceutical agent. newdrugapprovals.orgchemicalbook.com
Table 1: Key Intermediates in a Reported Synthesis of Sacubitril Precursor
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid | The unsaturated chiral precursor that undergoes hydrogenation. | google.compatsnap.com |
| (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pentanoic acid | The hydrogenated product with the desired stereochemistry for Sacubitril. | google.compatsnap.com |
The amino acid scaffold is a foundational element in the structure of numerous antimicrobial agents. nih.gov These compounds often function by mimicking intermediates in microbial biosynthetic pathways, thereby inhibiting essential processes. nih.gov Non-proteinogenic amino acids, such as this compound and its analogues, are of particular interest for developing new antibiotics to combat multidrug-resistant bacteria. researchgate.net Their unnatural structure can make them poor substrates for bacterial enzymes that confer resistance, and they can be incorporated into peptides to create novel antimicrobial agents with enhanced properties. researchgate.net
Research in this area focuses on modifying the amino acid structure to optimize activity. For instance, the introduction of halogen atoms into amino acid scaffolds has been shown to enhance the pharmacological properties of antimicrobial agents. researchgate.net While specific, direct applications of this compound in marketed antimicrobials are not widely documented, the principles of using such unique building blocks are central to the design and synthesis of new generations of antimicrobial drugs. mdpi.com
Table 2: Strategies for Amino Acid-Based Antimicrobial Agents
| Strategy | Description | Example Principle | Reference |
|---|---|---|---|
| Biosynthetic Pathway Inhibition | Amino acid analogues act as competitive or non-competitive inhibitors of enzymes essential for bacterial survival, such as those in the peptidoglycan synthesis pathway. | d-Alanine analogues interfere with cell wall construction. | nih.gov |
| Antimicrobial Peptides (AMPs) | Incorporation of unnatural amino acids into peptide sequences can increase their stability against proteolysis and enhance their membrane-disrupting or intracellular-targeting activities. | Synthetic peptides with modified amino acids show broad-spectrum activity. | researchgate.net |
| Structural Modification | Chemical modifications, like halogenation, can improve properties such as lipophilicity and metabolic stability, leading to more potent antimicrobial compounds. | Fluorination of drug candidates to enhance pharmacokinetic profiles. | researchgate.net |
The synthesis of complex natural products is a significant challenge in organic chemistry that often relies on the use of chiral building blocks to construct intricate molecular architectures. Amino acids are a readily available source of chirality and are frequently employed as starting materials in these syntheses. researchgate.net
This compound serves as an analogue of α-amino acids and is utilized in the synthesis of peptides and enzyme inhibitors. The presence of the α-methyl group can confer resistance to enzymatic degradation, a desirable property in peptide-based drugs. Its terminal alkene provides a reactive handle for further chemical transformations, such as cross-coupling reactions, metathesis, or cyclizations, enabling the construction of more complex molecular frameworks.
Avermectins are a class of potent antiparasitic agents produced by fermentation. The generation of novel, semi-synthetic Avermectin (B7782182) analogues with improved properties can be achieved through precursor-directed biosynthesis, where structural analogues of the natural building blocks are fed to the producing microorganism. Research has shown that 2-methyl-4-pentenoic acid, a close structural relative of this compound (lacking the amino group), can serve as a precursor to generate novel Avermectin derivatives. medchemexpress.com This demonstrates the utility of the methyl-pentenoic acid backbone as a building block for modifying complex bioactive natural products. medchemexpress.com By incorporating this synthetic precursor, new analogues of Avermectin can be created, potentially with a broader spectrum of activity. medchemexpress.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-2-amino-4-chloropent-4-enoic acid |
| (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pent-2-enoic acid |
| (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-pentanoic acid |
| 2-Methyl-4-pentenoic acid |
| Avermectin |
| d-Alanine |
| Sacubitril |
| Sacubitril Calcium |
Role in Natural Product Total Synthesis
Synthesis and Research of Derivatives and Analogues of this compound
The unique structure of this compound makes it a valuable starting material for the synthesis of various derivatives and analogues. Research in this area has focused on introducing new functionalities, such as fluorine atoms, to modify the compound's properties for specialized applications in fields like medicinal chemistry.
Preparation of Fluoroolefin Dipeptide Isosteres and Fluorinated Analogues
The creation of fluorinated analogues of amino acids is a significant area of research, as the introduction of fluorine can alter a molecule's biological properties. Fluoroolefin dipeptide isosteres, where a fluoroalkene group replaces an amide bond, are of particular interest as they can enhance the metabolic stability of peptides. beilstein-journals.org General strategies for creating these isosteres often involve olefination reactions to form the key monofluoroalkene core. beilstein-journals.org
While the direct conversion of this compound into a fluoroolefin dipeptide isostere is not explicitly detailed, a closely related fluorinated analogue, (S)-2-amino-4-fluoro-2-methylpent-4-enoic acid, has been successfully synthesized. researchgate.net
A key challenge in synthesizing fluorinated amino acid derivatives is controlling the stereochemistry. A stereoselective synthesis for (S)-2-amino-4-fluoro-2-methylpent-4-enoic acid has been developed, demonstrating a method to create fluorinated analogues of the parent compound with high stereochemical control. researchgate.net
The synthesis involves the asymmetric alkylation of a chiral glycine (B1666218) or alanine (B10760859) equivalent. Specifically, the α-methyl derivative of (S)-Boc-BMI (2-tert-butyl-3-methylimidazolidin-4-one) is alkylated using 2-fluoroallyl tosylate. This is followed by a mild acidic deprotection and subsequent basic hydrolysis of the resulting N-methylamide to yield the target compound, (S)-2-amino-4-fluoro-2-methylpent-4-enoic acid. researchgate.net This method highlights a viable pathway for producing enantiomerically enriched fluorinated versions of α-methylated amino acids.
Table 1: Key Steps in the Asymmetric Synthesis of a Fluorinated Analogue
| Step | Description | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Asymmetric Alkylation | (S)-Boc-BMI α-methyl derivative, 2-fluoroallyl tosylate | Introduction of the fluoroallyl group with stereocontrol. | researchgate.net |
| 2 | Deprotection (Acidic) | Mild acid | Removal of the chiral auxiliary. | researchgate.net |
| 3 | Hydrolysis (Basic) | Base (e.g., NaOH) | Hydrolysis of the N-methylamide to yield the final amino acid. | researchgate.net |
Synthesis of Fmoc-Protected Derivatives for Solid-Phase Chemistry
For this compound to be used in the stepwise construction of peptides, its amino group must be temporarily protected. The fluorenylmethyloxycarbonyl (Fmoc) group is the most common protecting group used in modern solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its clean removal with a mild base, typically piperidine (B6355638). nih.govchempep.com
The Fmoc-protected version, Fmoc-(S)-2-amino-2-methyl-4-pentenoic acid, is a commercially available building block, confirming its utility in peptide chemistry. sigmaaldrich.com The synthesis of such a derivative involves reacting the amino acid with an Fmoc-donating reagent, like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, under basic conditions. nih.gov The industrial-scale production of Fmoc-amino acids has led to high-purity reagents essential for synthesizing high-quality peptides. nih.gov
Once prepared, Fmoc-(S)-2-amino-2-methyl-4-pentenoic acid can be incorporated into a peptide sequence using standard SPPS protocols. This involves anchoring the first amino acid to a solid support resin, removing its Fmoc group, and then coupling the Fmoc-protected this compound to the newly freed amino group using activating agents like DCC/HOBt. chempep.com This cycle of deprotection and coupling is repeated to build the desired peptide chain. nih.govchemimpex.com
Generation of α,α-Disubstituted (Quaternary) α-Amino Acid Derivatives
This compound serves as a valuable building block for the synthesis of more complex α,α-disubstituted amino acid derivatives. Its inherent α-methyl group already establishes a quaternary center, and the terminal allyl group provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities, leading to novel amino acid structures with potential applications in peptide and peptidomimetic design.
The presence of the allyl side chain enables a range of synthetic manipulations. For instance, oxidation, reduction, and substitution reactions can be performed on the double bond to introduce new chemical entities. These modifications can alter the steric and electronic properties of the amino acid, influencing its conformational preferences and interactions within a peptide sequence. The ability to create a library of derivatives from this single precursor makes it a versatile tool for medicinal chemistry and drug discovery programs.
Derivatization with Modified Side Chains (e.g., Incorporation of Triple Bonds)
The terminal alkene of this compound is a key feature that allows for its derivatization into analogs with modified side chains, including those containing triple bonds (alkynes). This transformation is significant as the introduction of an alkyne functionality opens up possibilities for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and highly efficient ligation chemistry is widely used for bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.
The conversion of the terminal alkene to an alkyne can be achieved through various synthetic routes. These methods often involve a two-step process of dihalogenation of the double bond followed by a double dehydrohalogenation reaction. The resulting terminal alkyne-containing amino acid derivative can then be utilized in a variety of synthetic applications where the unique reactivity of the triple bond is desired.
Site-Specific Incorporation of Non-Canonical Amino Acid Analogs into Peptides and Proteins
The unique structure of this compound and its derivatives makes them attractive candidates for site-specific incorporation into peptides and proteins as non-canonical amino acid analogs. This process, often achieved through solid-phase peptide synthesis (SPPS), allows for the introduction of novel chemical and physical properties into biological macromolecules. The α-methyl group imposes conformational constraints on the peptide backbone, which can lead to the stabilization of specific secondary structures, such as helices or turns.
Furthermore, the functionalizable side chain provides a site for post-translational modifications or for the attachment of probes, labels, or other therapeutic agents. The ability to precisely place these modified amino acids within a peptide or protein sequence is crucial for studying protein function, engineering novel enzymes, and developing new therapeutic peptides with enhanced stability and activity.
Methodologies for Integrating this compound into Peptide Structures
Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is compatible with standard solid-phase peptide synthesis (SPPS) protocols, which is the cornerstone of modern peptide chemistry. nih.gov SPPS allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support. peptide.com This methodology simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling and deprotection step. peptide.comluxembourg-bio.com
Table 1: Key Considerations for SPPS with this compound
| Parameter | Consideration |
| Resin Choice | The selection of the solid support, such as 2-chlorotrityl or Wang resin for a C-terminal carboxylic acid, or Rink amide resin for a C-terminal amide, is a critical first step. uci.edu |
| Protecting Group | The α-amino group is typically protected with either an Fmoc or Boc group to prevent self-polymerization. peptide.com |
| Coupling Reagents | Standard coupling reagents like HATU or HBTU in the presence of a base such as DIEA or NMM are used to activate the carboxylic acid for amide bond formation. uci.edu |
| Deprotection | The Fmoc group is removed with a solution of piperidine in DMF, while the Boc group is cleaved with an acid like TFA. uci.edu |
| Cleavage | The final peptide is cleaved from the resin support using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. peptide.com |
Design and Synthesis of Peptidomimetics and Bioisosteres
The incorporation of this compound into peptide sequences is a valuable strategy for the design and synthesis of peptidomimetics and bioisosteres. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced metabolic stability, better oral bioavailability, and increased receptor affinity and selectivity.
The α-methyl group of this amino acid introduces conformational rigidity into the peptide backbone. This can be exploited to lock the peptide into a bioactive conformation, thereby increasing its potency. Furthermore, the steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thus prolonging the half-life of the peptide in biological systems.
The versatile allyl side chain allows for the creation of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological responses. By chemically modifying the allyl group, a wide array of functionalities can be introduced to probe structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic profiles of a lead peptide.
Mechanistic Investigations and Computational Studies on S 2 Amino 2 Methylpent 4 Enoic Acid
Elucidation of Reaction Mechanisms in Stereoselective Syntheses
The synthesis of enantiomerically pure α,α-disubstituted α-amino acids like (S)-2-Amino-2-methylpent-4-enoic acid presents a significant challenge due to the difficulty of creating a quaternary stereocenter. acs.org Success hinges on highly controlled reaction mechanisms.
Role of Chiral Catalysts and Auxiliaries in Stereocontrol Mechanisms
The cornerstone of synthesizing the specific (S)-enantiomer of 2-amino-2-methylpent-4-enoic acid is the use of chiral catalysts or auxiliaries that guide the stereochemical outcome of the reaction.
Chiral Auxiliaries: One established method involves the use of chiral auxiliaries, such as those derived from oxazolidinones, which are temporarily incorporated into the reacting molecule. wikipedia.org For instance, a synthesis could proceed by acylating an oxazolidinone auxiliary, followed by the asymmetric alkylation of the resulting enolate with an allyl halide. wikipedia.org The auxiliary creates a sterically hindered environment, forcing the incoming allyl group to attack from a specific face, thereby controlling the stereochemistry at the α-carbon. The final step involves the cleavage of the auxiliary to yield the desired (S)-amino acid. wikipedia.org Similarly, chiral auxiliaries derived from carbohydrates, like O-pivaloylated D-galactosylamine, have been used in the stereoselective synthesis of related α-amino phosphinic acids, demonstrating the versatility of this approach. nih.gov
Chiral Catalysts: Catalytic methods offer a more atom-economical approach. Phase-transfer catalysis, using chiral catalysts, is a powerful technique for the stereoselective synthesis of α-amino acids. acs.org In this method, a catalyst facilitates the transfer of a reactant between two immiscible phases (e.g., aqueous and organic), where the reaction occurs. The chiral environment of the catalyst dictates the stereoselective formation of the product. For α,α-disubstituted amino acids, palladium(II)-catalyzed enantioselective C-H arylation and rhodium-catalyzed amination reactions have been developed, employing specialized chiral ligands to achieve high enantioselectivity. rsc.orggeorgiasouthern.edu These ligands, such as chiral phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center, creating a chiral pocket that directs the bond-forming steps. acs.orgwikipedia.org
The table below summarizes representative catalytic systems used in the asymmetric synthesis of related chiral amino acids.
| Catalyst/Auxiliary Type | Example | General Mechanism | Typical Enantiomeric Excess (ee) |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective enolate alkylation | >95% |
| Phase-Transfer Catalyst | Chiral Guanidinium Salts | Ion pair formation and phase transfer | High |
| Transition Metal Catalyst | Pd(II) with MPAThio Ligand | Enantioselective C-H activation | Up to 98% rsc.org |
| Transition Metal Catalyst | Rhodium with Chiral Diphosphine | Asymmetric hydroamination | High |
Kinetic and Thermodynamic Control in the Formation of Stereoisomers
The final ratio of stereoisomers in a chemical reaction can be governed by either kinetic or thermodynamic control.
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of formation of the different stereoisomers. The isomer that is formed faster via the lower energy transition state will be the major product. Most asymmetric syntheses, especially those using chiral catalysts, operate under kinetic control. The catalyst lowers the activation energy for the pathway leading to one enantiomer far more than for the pathway leading to the other.
Thermodynamic Control: In contrast, under thermodynamic control, the reaction is allowed to reach equilibrium, and the product ratio reflects the relative thermodynamic stabilities of the stereoisomers. The most stable isomer will be the predominant product. An example of thermodynamic control is seen in asymmetric amplification processes based on the equilibrium solid-liquid phase behavior of amino acids. nih.gov Dynamic kinetic resolution (DKR) is a powerful strategy that combines both concepts. rsc.org In DKR, a racemic starting material is continuously interconverted between its (R) and (S) forms while one enantiomer is selectively removed from the equilibrium, usually through a kinetically controlled reaction. This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomerically pure product. rsc.org For α,α-disubstituted amino acids, methods involving the dynamic thermodynamic resolution of unprotected amino acids have also been developed. acs.org
Theoretical and Computational Chemistry Applications
Computational chemistry provides invaluable insights into the structure, stability, and reactivity of molecules like this compound, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly useful for elucidating complex reaction mechanisms. nih.gov For the synthesis of this compound, DFT calculations can be used to:
Map Reaction Pathways: Model the entire energy profile of a reaction, including transition states and intermediates. acs.org This helps to understand why a particular catalyst or set of conditions favors the formation of the (S)-enantiomer.
Analyze Transition States: Determine the geometry and energy of transition states, providing a rationale for the observed stereoselectivity. For example, DFT studies on palladium-catalyzed allylic amination have identified the key deprotonation transition states that control enantioselectivity. acs.org
Predict Reactivity: Calculate various quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. nih.gov
The following table shows examples of parameters that can be obtained from DFT calculations to understand reactivity.
| Parameter | Symbol | Significance |
| Total Energy | ETot | Overall stability of a molecular structure |
| HOMO-LUMO Energy Gap | ΔEgap | Indicates chemical reactivity and the energy required for electronic excitation nih.gov |
| Chemical Hardness | η | Measures resistance to change in electron distribution |
| Electronegativity | χ | Describes the power of an atom to attract electrons |
Computational Prediction of Molecular Stability and Intramolecular Rearrangement Reactions
Computational methods are also employed to assess the thermodynamic stability of molecules and predict potential rearrangement reactions.
Molecular Stability: By calculating the total energy of different isomers, computational studies can predict their relative stabilities. Research has shown that natural amino acids are among the most thermodynamically stable structures compared to their vast number of possible isomers, a finding that has implications for prebiotic chemistry. nih.govresearchgate.net Similar studies on this compound and its isomers could reveal its relative thermodynamic stability.
Intramolecular Rearrangements: The unsaturated allyl group in this compound introduces the possibility of intramolecular reactions, such as sigmatropic rearrangements. Computational chemistry can model the reaction pathways and activation barriers for such rearrangements. acs.org This is important for understanding the compound's stability under different conditions (e.g., heat or catalysis) and for predicting potential side products during its synthesis or storage. For instance, DFT studies can rationalize how molecular entanglement and specific interactions can promote or inhibit reactivity, guiding the design of stable molecules. acs.org
Biochemical and Biological Contexts of S 2 Amino 2 Methylpent 4 Enoic Acid
Role in Metabolic Pathways and Cellular Processes
(S)-2-Amino-2-methylpent-4-enoic acid is an amino acid analog studied for its potential interactions within metabolic processes. Its structural features, including a methyl group at the alpha-carbon and an unsaturated side chain, suggest the potential for influencing enzymatic pathways that recognize fatty acids and amino acids.
While direct research on the metabolic fate of this compound is specific, its structural relationship to other molecules provides context for its potential role. The parent carboxylic acid, 2-Methyl-4-pentenoic acid, is classified as a branched-chain fatty acid. nih.gov Furthermore, the structurally similar compound pent-4-enoic acid is known to be a potent inhibitor of fatty acid oxidation. nih.gov This inhibition leads to significant downstream metabolic consequences. nih.gov Given that this compound is an amino acid analogue of a branched-chain fatty acid, it is plausible that it could interact with or modulate enzymes involved in fatty acid metabolism.
The metabolic disruptions caused by compounds structurally similar to this compound can trigger significant cellular signaling events. The hypoglycemic effect induced by pent-4-enoic acid, for example, results from the inhibition of gluconeogenesis and fatty acid oxidation, which in turn exhausts glucose reserves. nih.gov Such a state activates complex signaling cascades in the body to manage low blood sugar. Although direct signaling roles for this compound have not been identified, its potential to influence metabolic pathways suggests it could indirectly affect cellular signaling processes that respond to metabolic status.
Biosynthetic Origins and Natural Product Implications
This compound is recognized as a non-canonical amino acid (ncAA), a class of molecules that expands the chemical diversity of natural products beyond the 20 common proteinogenic amino acids. nih.gov These ncAAs serve as valuable building blocks in the synthesis of specialized peptides and other secondary metabolites. nih.gov
The carboxylic acid precursor, 2-Methyl-4-pentenoic acid, can participate in the biosynthesis of avermectins. medchemexpress.com By supplying this precursor during fermentation, it is possible to generate novel avermectin (B7782182) derivatives. medchemexpress.com These derivatives are of interest for their broad-spectrum antiparasitic activities. medchemexpress.com This process highlights how structurally unique building blocks can be incorporated by microbial biosynthetic machinery to create new, potentially more effective, therapeutic agents.
This compound serves as an α-amino acid analog for use in peptide synthesis. The marine environment is a rich source of bioactive peptides that often contain atypical or non-proteinogenic amino acids. nih.govsemanticscholar.org These unique residues, which can include D-amino acids and other modified structures, are critical to the peptide's biological activity and structural stability. nih.govmdpi.com Marine peptides exhibit a wide range of functions, including antimicrobial, antiviral, and antitumor activities. nih.govmdpi.com The incorporation of non-proteinogenic amino acids like this compound is a key strategy used by marine organisms to produce these potent and structurally diverse molecules. nih.govmdpi.com
Summary of Research Findings
| Section | Key Finding | Related Compound(s) |
| 4.1.1 | Structurally related to branched-chain fatty acids and compounds known to inhibit fatty acid oxidation. | 2-Methyl-4-pentenoic acid, pent-4-enoic acid |
| 4.1.2 | Structurally similar compounds inhibit lipid metabolism by preventing fatty acid breakdown. | pent-4-enoic acid |
| 4.2.1 | The related carboxylic acid serves as a precursor for generating novel avermectin derivatives. | 2-Methyl-4-pentenoic acid |
| 4.2.2 | Functions as a non-proteinogenic amino acid building block for synthesizing peptides, a common feature in bioactive marine microbial peptides. | This compound |
Fundamental Biological Interactions (Excluding Dosage/Administration) of this compound
The unique structural characteristics of this compound, featuring a methylated alpha-carbon and a terminal double bond, underpin its diverse interactions within biological systems. These interactions are central to its role as a synthetic building block and its potential modulatory effects on various physiological processes.
Interaction with Enzymes and Modulation of Metabolic Processes
This compound, as an unnatural α-amino acid analog, is utilized in the synthesis of peptides and enzyme inhibitors . The presence of the α-methyl group can confer resistance to enzymatic degradation, a valuable property in the design of therapeutic peptides acs.org. This structural feature can also influence the conformational flexibility of peptides, promoting specific secondary structures like helices, which can, in turn, enhance their biological activity nih.gov.
While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural similarity to other molecules provides insight into its potential roles. For instance, the related compound pent-4-enoic acid has been shown to be a potent inhibitor of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates wikipedia.orgnih.govyoutube.comnih.govyoutube.com. This inhibition is thought to occur through the disruption of fatty acid oxidation, which supplies the necessary energy for gluconeogenesis wikipedia.orgnih.govyoutube.comnih.govyoutube.com. Given that this compound shares the pent-4-enoic acid backbone, it may exert similar effects on glucose metabolism.
The R-enantiomer, (R)-2-Amino-2-methylpent-4-enoic acid, is noted for its interactions with various enzymes, influencing metabolic pathways . The amino group can form hydrogen bonds with enzyme active sites, and the double bond in the side chain can participate in various chemical reactions, altering the compound's reactivity and biological interactions . This highlights the potential for the (S)-enantiomer to also participate in metabolic regulation through enzymatic interactions.
Table 1: Potential Metabolic Interactions of this compound
| Interaction Type | Potential Effect | Basis of Postulation |
|---|---|---|
| Enzyme Inhibition | Serves as a building block for enzyme inhibitors. | Directly stated as a use for the compound . |
| Modulation of Peptide Stability | The α-methyl group can increase resistance to proteolysis. | General principle for α-methylated amino acids acs.org. |
| Influence on Gluconeogenesis | Potential inhibition of glucose production. | Inferred from the activity of the structurally similar pent-4-enoic acid wikipedia.orgnih.govyoutube.comnih.govyoutube.com. |
General Mechanisms of Neurotransmitter Modulation
Amino acids and their analogs can significantly influence neurotransmission. The primary excitatory neurotransmitter in the central nervous system is glutamate, while gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter nih.gov. Molecules that are structurally similar to these endogenous neurotransmitters can interact with their receptors, leading to either agonistic or antagonistic effects.
While direct studies on the neurotransmitter modulatory effects of this compound are limited, the biological activity of its R-enantiomer is attributed in part to its interactions with various neurotransmitter receptors . The structural resemblance to amino acid neurotransmitters suggests a potential for such interactions . Neurotransmitter receptors are broadly classified into ionotropic receptors, which are ligand-gated ion channels, and metabotropic receptors, which are G-protein coupled receptors that initiate intracellular signaling cascades nih.govnih.govnih.gov. An interaction with these receptors could modulate synaptic transmission by altering ion flow across the neuronal membrane or by initiating second messenger pathways nih.govnih.govnih.govwikipedia.org.
Given its structure as an amino acid analog, this compound could potentially compete with endogenous amino acid neurotransmitters for binding to their receptors. This could lead to a modulation of neuronal excitability.
Intrinsic Antioxidant Properties
Certain amino acids and their derivatives possess the ability to neutralize reactive oxygen species (ROS), thereby functioning as antioxidants. The R-enantiomer of 2-Amino-2-methylpent-4-enoic acid has been noted to exhibit antioxidant activity by scavenging free radicals . This activity is attributed to the ability of the α-amino group to interact with and neutralize these reactive species .
Table 2: Postulated Antioxidant Mechanisms
| Mechanism | Description |
|---|---|
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, neutralizing it. |
| Single-Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant transfers an electron to the free radical, followed by the transfer of a proton. |
| Sequential Proton-Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, and then transfers an electron to the free radical. |
Inherent Antimicrobial Activity
Amino acids and their derivatives are a recognized class of antimicrobial agents nih.gov. Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in humans, making them attractive targets for drug development nih.govacs.org.
One such target is alanine (B10760859) racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall peptidoglycan nih.govacs.orgmdpi.com. As this enzyme and its product are generally absent in eukaryotes, its inhibition presents a selective mechanism for antibacterial action acs.orgmdpi.com. β,γ-unsaturated amino acids have been identified as effective inhibitors of alanine racemase nih.gov. This compound falls into this structural class, suggesting a plausible mechanism for inherent antimicrobial activity through the inhibition of bacterial cell wall synthesis nih.gov.
The incorporation of unnatural amino acids, such as this compound, into peptides can also enhance their antimicrobial efficacy and stability against proteolytic degradation. The antimicrobial properties of fatty acids and their derivatives are also well-documented, with their effectiveness often related to their ability to disrupt bacterial cell membranes wikipedia.org. The pentenoic acid structure of the title compound may contribute to such membrane-disrupting activities.
Advanced Characterization and Analytical Methodologies for S 2 Amino 2 Methylpent 4 Enoic Acid
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectral data for (S)-2-Amino-2-methylpent-4-enoic acid, which are crucial for confirming its molecular structure and the chemical environment of its atoms, are not published in accessible scientific journals or databases. While ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule, detailed proton and carbon NMR data remain elusive.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition Confirmation
While the molecular weight of this compound is known to be 129.16 g/mol , specific mass spectrometry or high-resolution mass spectrometry data providing experimental confirmation of this and its elemental composition (C₆H₁₁NO₂) could not be located.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC)
Information from suppliers indicates that the purity of commercially available this compound is often determined by HPLC. However, specific chromatograms, retention times, and the detailed parameters of the HPLC methods used (e.g., column type, mobile phase composition, flow rate, and detection wavelength) are not publicly available.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric excess (ee) of this compound is a critical parameter, and while supplier information may indicate a high ee value, the specific chiral chromatography methods and corresponding chromatograms to substantiate these claims are not detailed in available resources.
X-ray Crystallography for Absolute Stereochemical Determination
No published X-ray crystallographic data for this compound could be found. This technique would provide definitive proof of its three-dimensional structure and absolute stereochemistry, but it appears such a study has not been reported or is not publicly accessible.
Integrated and Automated Analytical Platforms
The characterization of this compound, a non-proteinogenic amino acid, benefits significantly from the development of integrated and automated analytical platforms. These systems enhance throughput, improve reproducibility, and allow for the analysis of complex processes with minimal manual intervention. Automation is particularly crucial for detailed studies of crystallization and for the routine analysis of compounds that are not amenable to standard detection methods.
Integration of Evaporative Light Scattering Detection (ELSD) for Non-UV Active Compounds
This compound, like most natural amino acids with the exception of phenylalanine, tryptophan, and tyrosine, does not possess a strong UV-absorbing chromophore. researchgate.net This characteristic makes conventional UV-based detection in High-Performance Liquid Chromatography (HPLC) challenging and often inefficient. To overcome this limitation, Evaporative Light Scattering Detection (ELSD) is an effective and commonly employed alternative. nih.gov
ELSD is a universal detection method suitable for all solutes that are less volatile than the mobile phase, a category that includes non-volatile amino acids. nih.gov The detection process involves three main stages: nebulization of the column effluent into fine droplets, evaporation of the mobile phase in a heated drift tube to leave behind solid analyte particles, and detection of the light scattered by these particles using a light source and a photodetector. nih.govlibretexts.org This technique is advantageous as it is not dependent on the optical properties of the analyte and is compatible with gradient elution, which is often necessary for separating complex mixtures. nih.gov
The integration of ELSD with chromatographic systems provides a robust platform for the analysis of this compound. The response in ELSD is influenced by several parameters that must be optimized for maximum sensitivity. researchgate.net
| Parameter | Description | Typical Range/Value | Impact on Analysis |
|---|---|---|---|
| Drift Tube Temperature | The temperature of the heated chamber where the mobile phase is evaporated. | 40°C nih.govnih.gov | Affects solvent evaporation and analyte particle formation. Must be high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte. |
| Nebulizer Gas Pressure/Flow Rate | The pressure or flow rate of the inert gas (typically nitrogen or air) used to create the aerosol. | 2.3 bar / 2.5 L/min nih.govnih.gov | Controls the droplet size of the aerosol, which influences evaporation efficiency and particle size, thereby affecting signal intensity and stability. |
| Gain Setting | An electronic amplification of the detector signal. | 1 nih.gov | Increases signal intensity but can also amplify noise. It is adjusted to achieve an optimal signal-to-noise ratio. |
The successful application of HPLC-ELSD for the simultaneous determination of underivatized amino acids has been demonstrated, achieving good linearity and recovery rates. nih.gov This integrated platform is simple, rapid, and accurate, making it suitable for various applications in the pharmaceutical and chemical industries where compounds like this compound are synthesized and analyzed. nih.gov
Automated Crystallization Analysis and Monitoring
Automated platforms are invaluable for studying the crystallization behavior of molecules like this compound. These systems can provide high-quality, data-rich solubility and crystallization profiles without the need for constant experimenter intervention. rsc.org
An innovative approach involves the integration of ELSD with automated robotic sampling systems. rsc.org This setup allows for the reliable monitoring of the solution-phase concentration of non-UV active compounds during crystallization processes. rsc.org Such a platform can automatically profile thermodynamic solubilities across wide temperature ranges, providing crucial data for process development and optimization. rsc.org The system can also be used to monitor more complex processes, such as diastereomeric resolutions, reporting on the success of the crystallization by tracking the composition of the solution phase. rsc.org
Furthermore, automated methods have been developed for the chiral analysis of amino acids, which is highly relevant for ensuring the enantiomeric purity of this compound. acs.orgnih.gov One such method combines automated inline chiral derivatization with trapped ion mobility–mass spectrometry. acs.orgnih.gov An autosampler performs the derivatization, and the resulting diastereomers are then separated and detected, enabling rapid and highly sensitive chiral analysis. acs.orgnih.gov While this specific example uses mass spectrometry, the principle of automated sample handling and analysis is broadly applicable.
Another novel approach utilizes the differences in metal-amino acid crystallization for chiral analysis. researchgate.net In a proof-of-concept study, mixing a chiral amino acid with a metal ion solution led to the formation of crystals whose size was dependent on the enantiomeric excess of the amino acid. researchgate.net This physical difference could then be measured, offering a unique method for microscale chiral analysis that could potentially be automated.
| Component | Function | Relevance to this compound |
|---|---|---|
| Robotic Autosampler/Sampling Probe | Automatically draws samples from a crystallization vessel at programmed intervals or temperatures. rsc.org | Enables unattended monitoring of solubility and crystallization kinetics. |
| Liquid Chromatography (LC) System | Separates the analyte of interest from the solvent and any impurities. | Provides the primary separation mechanism for quantifying the concentration of the amino acid in solution. |
| Evaporative Light Scattering Detector (ELSD) | Detects the non-UV active analyte after separation. rsc.org | Crucial for quantifying this compound, which lacks a UV chromophore. |
| Control Software | Integrates and synchronizes the autosampler, LC pump, and detector, and logs the data. | Automates the entire workflow from sampling to data acquisition, ensuring high reproducibility. |
| In-situ Probes (e.g., ReactIR) | Provides real-time, complementary data on the solution or solid phase during crystallization. rsc.org | Can be used to validate data obtained from the automated sampling system. |
By leveraging these integrated and automated platforms, researchers can efficiently gather detailed and reliable data on the properties and behavior of this compound, facilitating its synthesis, purification, and formulation.
Q & A
Q. Table 1: Representative Synthetic Approaches
| Method | Key Reagents/Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric alkylation | Chiral auxiliaries, LDA, alkyl halides | ≥90% ee | |
| Catalytic hydrogenation | Pd/C, H₂, methanol, 25°C | Retains S-configuration |
Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical methods validate stereochemical integrity?
Q. Optimization Strategies :
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for high-resolution separation .
- Kinetic resolution : Adjust reaction rates using enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the S-enantiomer .
- Low-temperature crystallization : Enhances diastereomeric salt purity via fractional crystallization .
Q. Analytical Validation :
- Circular Dichroism (CD) : Confirms absolute configuration by correlating Cotton effects with known standards .
- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting in ¹H NMR signals for enantiomer quantification .
Advanced: What are the challenges in analyzing data contradictions when this compound is used in peptide coupling reactions under varying conditions?
Q. Common Contradictions :
Q. Troubleshooting Workflow :
Monitor reaction progress : Use LC-MS to detect intermediates or byproducts.
Control pH and temperature : Maintain pH ≤ 7 and temperatures < 0°C during activation .
Alternative coupling agents : Replace DCC with T3P® (propylphosphonic anhydride) to minimize side reactions .
Q. Table 2: Reaction Outcomes Under Different Conditions
| Condition | Coupling Yield | Epimerization Rate | Reference |
|---|---|---|---|
| DCC/HOBt, 25°C, pH 7.5 | 65% | 12% | |
| T3P®, 0°C, pH 6.5 | 88% | <2% |
Advanced: How does the methyl group at C2 influence the conformational stability of this compound in solution, and what techniques elucidate this?
Q. Steric Effects :
Q. Analytical Techniques :
- NOESY NMR : Identifies spatial proximity between the methyl group and adjacent protons to map 3D structure .
- DFT Calculations : Predicts lowest-energy conformers and validates experimental data .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- Storage : Keep at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal to avoid zwitterion persistence .
Advanced: What role does this compound play in designing enzyme inhibitors or prodrugs?
Q. Applications :
Q. Case Study :
- Renin Inhibitors : Derivatives with 4-methylpent-4-enoic acid scaffolds show enhanced binding to renin’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
